

# Introduction: The Strategic Value of the Methylcyclopropyl Moiety

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(1-Methylcyclopropyl)ethanol

Cat. No.: B3060211

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In the landscape of modern medicinal chemistry, the cyclopropyl group is a privileged structural motif. Its incorporation into drug candidates often confers advantageous properties, including enhanced metabolic stability, increased potency, and favorable conformational rigidity. **2-(1-methylcyclopropyl)ethanol** emerges as a valuable building block for introducing this moiety, offering a reactive hydroxyl handle for further chemical elaboration. This guide provides a comprehensive overview of its chemical and physical properties, predictable spectroscopic signatures, plausible synthetic routes, and essential safety protocols, designed to empower researchers in leveraging this compound for novel molecular design and synthesis.

## PART 1: Physicochemical and Computational Properties

The fundamental properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The data for **2-(1-methylcyclopropyl)ethanol**, collated from various chemical databases, are summarized below.

Table 1: Core Physicochemical Properties of **2-(1-methylcyclopropyl)ethanol**

Property	Value	Source(s)
CAS Number	19687-04-8	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O	[1]
Molecular Weight	100.16 g/mol	[1]
IUPAC Name	2-(1-methylcyclopropyl)ethan-1-ol	[2]
Boiling Point	79-80 °C (at 46.5 Torr)	[3]
Density (Predicted)	0.938 ± 0.06 g/cm <sup>3</sup>	[3]
pKa (Predicted)	15.16 ± 0.10	[3]
LogP (Predicted)	1.1689	[1]
Topological Polar Surface Area (TPSA)	20.23 Å <sup>2</sup>	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	1	[1]
Rotatable Bonds	2	[1]

These properties suggest a moderately polar, low molecular weight alcohol with a boiling point suitable for purification by distillation under reduced pressure. The predicted LogP value indicates a favorable balance between hydrophilicity and lipophilicity, a key consideration in drug design.

## PART 2: Spectroscopic Signature Analysis (Predictive)

While dedicated, published spectra for **2-(1-methylcyclopropyl)ethanol** are not readily available, its structure allows for a robust prediction of its key spectroscopic features based on well-established principles.[4][5]

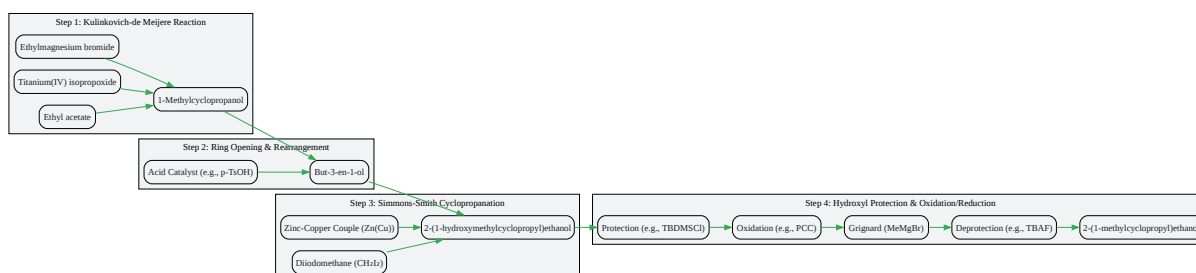
### Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by features characteristic of a primary alcohol.<sup>[4]</sup>

- O-H Stretch: A strong, broad absorption band in the region of 3300-3400  $\text{cm}^{-1}$  due to hydrogen bonding of the hydroxyl group.
- C-H Stretch ( $\text{sp}^3$ ): Multiple sharp peaks just below 3000  $\text{cm}^{-1}$  (typically 2850-2960  $\text{cm}^{-1}$ ) corresponding to the methyl, ethyl, and cyclopropyl C-H bonds.
- C-H Stretch (cyclopropyl): A characteristic, though often less intense, peak slightly above 3000  $\text{cm}^{-1}$  may be observed for the C-H bonds on the cyclopropane ring.
- C-O Stretch: A strong, distinct absorption in the 1050-1150  $\text{cm}^{-1}$  region, indicative of a primary alcohol C-O bond.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy would provide unambiguous structural confirmation. The predicted chemical shifts ( $\delta$ ) are relative to tetramethylsilane (TMS).



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Email: [info@benchchem.com](mailto:info@benchchem.com)